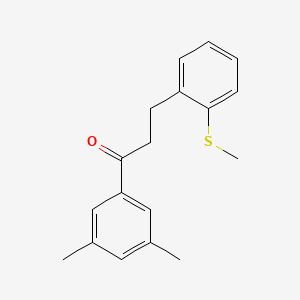

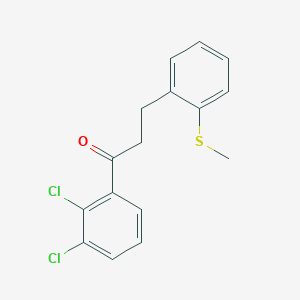

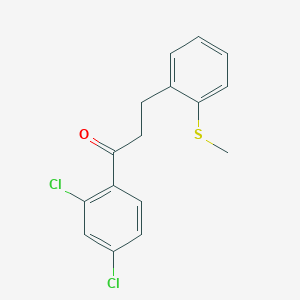

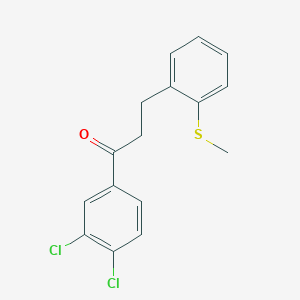

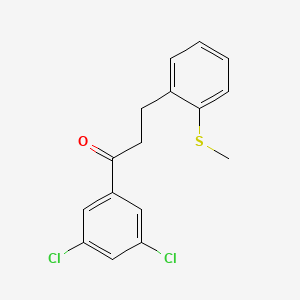

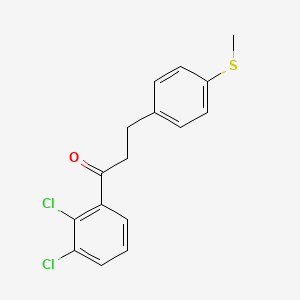

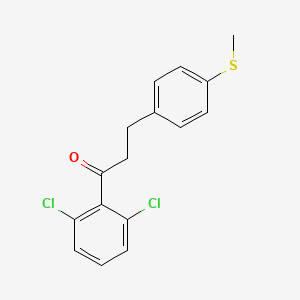

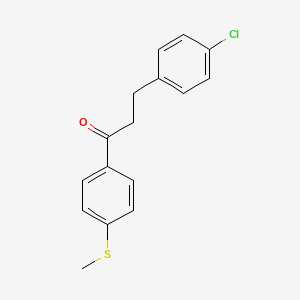

1-(3,5-Dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3,5-Dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one, also known as 3,5-dichloro-2,6-dimethylphenyl propan-1-one, is a chemical compound of the class of organic compounds known as phenylpropanones. It is a colorless to pale yellow solid with a molecular formula of C13H13Cl2O and a molecular weight of 260.15 g/mol. This compound has a wide range of applications in the scientific field and is used as a synthetic intermediate for the production of various chemicals and pharmaceuticals.

科学的研究の応用

Crystal Structure and Molecular Interactions

A study by (Jasinski et al., 2007) explored the molecular structure of a closely related compound, demonstrating the angles and conformations between different phenyl groups. This type of research is vital for understanding molecular interactions and structural properties, which are fundamental in materials science and molecular design.

Polymer Synthesis

(Percec & Wang, 1990) discussed the synthesis of α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) using phase transfer catalyzed polymerization. The chemical structure of the compound could potentially play a role in similar polymerization processes, contributing to the development of new polymeric materials.

Pharmacological Research Tool

Research by (Croston et al., 2002) identified a compound structurally similar to 1-(3,5-Dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one as a nonpeptidic agonist of the urotensin-II receptor. Compounds like this can serve as valuable tools in pharmacological research, helping to understand receptor mechanisms and potentially leading to new drug discoveries.

Organic Synthesis and Derivatization

The work by (Borgarelli et al., 2022) on the synthesis and derivatization of a 1,4-dihydropyridine scaffold highlights the utility of similar compounds in organic synthesis. The unique properties of such compounds allow for versatile reactions and the creation of diverse chemical structures.

Molecular Complexes and Photonic Materials

(Toda et al., 1985) studied the structures of molecular complexes involving compounds with similar structures. Understanding these interactions is crucial in the development of advanced materials, including photonic materials for applications in optics and electronics.

Catalysis in Polymer Chemistry

(Wei et al., 1991) researched the preparation of telechelics by oxidative coupling polymerization, involving compounds with phenyl groups similar to the one . Such research contributes to the field of catalysis in polymer chemistry, enabling the creation of new polymers with specific properties.

特性

IUPAC Name |

1-(3,5-dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2O/c1-11-4-3-5-12(2)16(11)6-7-17(20)13-8-14(18)10-15(19)9-13/h3-5,8-10H,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHHSWQLAHFQEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644812 |

Source

|

| Record name | 1-(3,5-Dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898755-26-5 |

Source

|

| Record name | 1-(3,5-Dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。